4-(4-Ethylamino-6-methylsulfanyl-[1,3,5]triazin-2-yloxy)-benzoic acid methyl ester
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Overview
Description
METHYL 4-{[4-(ETHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE is a chemical compound with a complex structure that includes a triazine ring, an ethylamino group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[4-(ETHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE typically involves multiple steps. One common method includes the reaction of 4-(ethylamino)-6-(methylsulfanyl)-1,3,5-triazine with methyl 4-hydroxybenzoate under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[4-(ETHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The ethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
METHYL 4-{[4-(ETHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of METHYL 4-{[4-(ETHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE involves its interaction with specific molecular targets. The triazine ring and the ethylamino group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methylsulfanyl group may also play a role in modulating the compound’s activity by affecting its binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-{[4-(ETHYLAMINO)-6-(ISOPROPYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE
- METHYL 4-{[4-(ETHYLAMINO)-6-(METHYLTHIO)-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE
Uniqueness
METHYL 4-{[4-(ETHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE is unique due to the presence of the methylsulfanyl group, which can undergo specific chemical reactions that are not possible with other similar compounds. This uniqueness makes it valuable for specific applications where these reactions are required.
Properties
Molecular Formula |
C14H16N4O3S |
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Molecular Weight |
320.37 g/mol |
IUPAC Name |
methyl 4-[[4-(ethylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]oxy]benzoate |
InChI |
InChI=1S/C14H16N4O3S/c1-4-15-12-16-13(18-14(17-12)22-3)21-10-7-5-9(6-8-10)11(19)20-2/h5-8H,4H2,1-3H3,(H,15,16,17,18) |
InChI Key |
OJCLHYBCZYCJGR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SC)OC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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